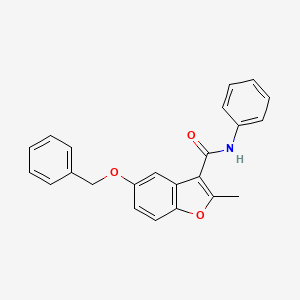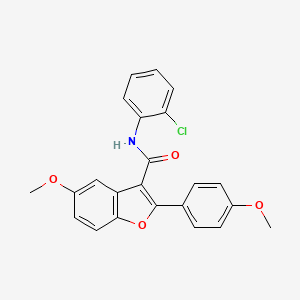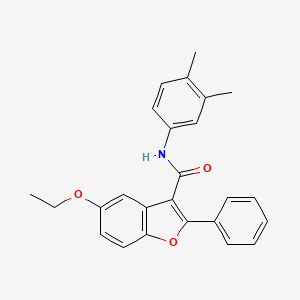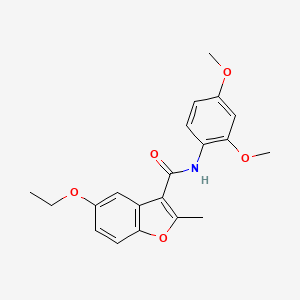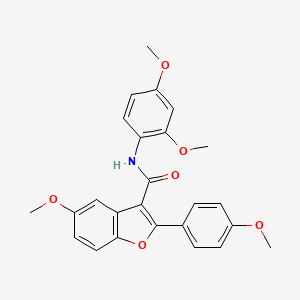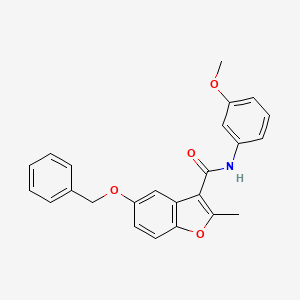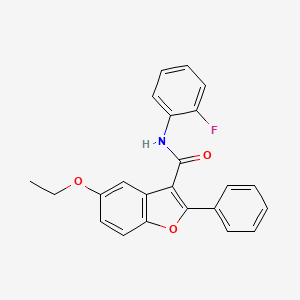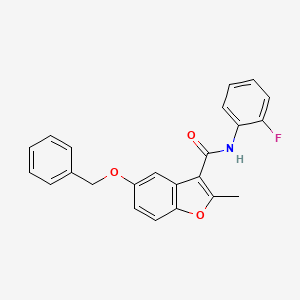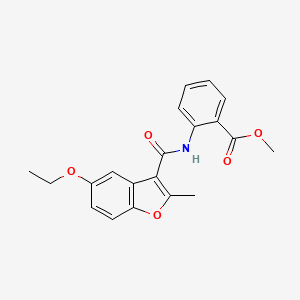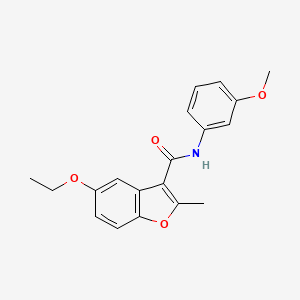
5-ethoxy-N-(3-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethoxy-N-(3-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide, commonly referred to as EMBC, is a compound that has been studied in the field of organic chemistry and medicinal chemistry. EMBC is an aromatic heterocyclic compound that was first synthesized in the 1970s and has since been studied for its potential applications in the field of medicinal chemistry. This compound has been used in numerous research studies due to its unique chemical structure and its potential as a therapeutic agent.
Applications De Recherche Scientifique
EMBC has been studied for its potential applications in the field of medicinal chemistry. This compound has been studied for its potential to inhibit the growth of cancer cells and to act as an anti-inflammatory agent. EMBC has also been studied for its potential to act as an antioxidant, to reduce oxidative stress, and to protect cells from damage caused by free radicals. Additionally, EMBC has been studied for its potential to act as an antimicrobial agent and to treat infections.
Mécanisme D'action
The mechanism of action of EMBC is not yet fully understood. However, it is believed that EMBC acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. Additionally, EMBC is believed to act as an antioxidant, scavenging free radicals and preventing them from causing damage to cells. Finally, EMBC is believed to act as an antimicrobial agent, inhibiting the growth of bacteria and other microorganisms.
Biochemical and Physiological Effects
EMBC has been studied for its potential biochemical and physiological effects. Studies have shown that EMBC has anti-inflammatory and antioxidant properties, and can protect cells from damage caused by free radicals. Additionally, EMBC has been shown to inhibit the growth of cancer cells and to act as an antimicrobial agent. Finally, EMBC has been shown to reduce oxidative stress and to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
EMBC has several advantages for laboratory experiments. This compound is relatively easy to synthesize and can be produced in high yields. Additionally, EMBC has a relatively low toxicity, making it safe to use in laboratory experiments. However, EMBC is not very soluble in water, making it difficult to dissolve in aqueous solutions.
Orientations Futures
There are numerous potential future directions for research into EMBC. Further studies are needed to fully understand the mechanism of action of this compound and to identify its potential therapeutic applications. Additionally, further studies are needed to explore the potential of EMBC as an antimicrobial agent, and to determine its potential toxicity in humans. Finally, further studies are needed to explore the potential of EMBC as an antioxidant and to determine its potential to reduce oxidative stress.
Méthodes De Synthèse
The synthesis of EMBC can be achieved through several different methods. The most common method involves the reaction of ethyl 3-methoxybenzoate with 2-methoxyethylbenzene in the presence of a base catalyst such as potassium carbonate. This reaction produces the desired product, EMBC, in high yields. An alternative method involves the reaction of 3-methoxybenzaldehyde with 2-methoxyethylbenzene in the presence of a base catalyst such as potassium carbonate. This reaction also produces the desired product, EMBC, in high yields.
Propriétés
IUPAC Name |
5-ethoxy-N-(3-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-4-23-15-8-9-17-16(11-15)18(12(2)24-17)19(21)20-13-6-5-7-14(10-13)22-3/h5-11H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTLMZDNPBWURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethoxy-N-(3-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

